Phenol, 4-[(2,2-difluoroethyl)amino]-

Lipophilicity Drug Design Physicochemical Properties

Phenol, 4-[(2,2-difluoroethyl)amino]- (CAS 1309602-12-7) is a fluorinated aromatic amine building block with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol. Structurally, it features a 4-aminophenol core where the amine bears a 2,2-difluoroethyl substituent (-CH2CF2H).

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 1309602-12-7
Cat. No. B12083792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[(2,2-difluoroethyl)amino]-
CAS1309602-12-7
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(F)F)O
InChIInChI=1S/C8H9F2NO/c9-8(10)5-11-6-1-3-7(12)4-2-6/h1-4,8,11-12H,5H2
InChIKeyNCUGJFLIVWDFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2,2-Difluoroethyl)amino]phenol (CAS 1309602-12-7): Structural Identity and Procurement-Relevant Class


Phenol, 4-[(2,2-difluoroethyl)amino]- (CAS 1309602-12-7) is a fluorinated aromatic amine building block with the molecular formula C8H9F2NO and a molecular weight of 173.16 g/mol [1]. Structurally, it features a 4-aminophenol core where the amine bears a 2,2-difluoroethyl substituent (-CH2CF2H). This places it within the class of N-alkylated aminophenols whose 2,2-difluoroethyl group is recognized in medicinal chemistry as a lipophilic hydrogen-bond donor due to the enhanced acidity of the CF2H proton [2]. The compound is commercially available from multiple vendors, typically at 98% purity, and is primarily utilized as a synthetic intermediate or fragment for elaboration into more complex fluorinated molecules.

Why 4-[(2,2-Difluoroethyl)amino]phenol Cannot Be Replaced by a Simple N-Alkyl Aminophenol


The 2,2-difluoroethyl substituent on 4-[(2,2-difluoroethyl)amino]phenol (CAS 1309602-12-7) simultaneously modulates three key molecular properties that distinguish it from non-fluorinated N-alkyl aminophenol analogs: lipophilicity, hydrogen-bond donor capacity, and metabolic soft spot protection [1]. The CF2H proton is significantly more acidic than a conventional CH3 or CH2 proton, enabling it to act as a non-classical hydrogen-bond donor while the adjacent fluorine atoms maintain or increase overall lipophilicity relative to the non-fluorinated congener [2]. Simple alkyl-substituted aminophenols (e.g., 4-(ethylamino)phenol) lack this combination, potentially resulting in different target engagement, solubility profiles, and oxidative metabolism rates. The quantitative property divergences established below demonstrate that these compounds are not functionally interchangeable in synthetic pathways or biological screening cascades.

Quantitative Differentiation Evidence: 4-[(2,2-Difluoroethyl)amino]phenol vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-[(2,2-Difluoroethyl)amino]phenol vs. 4-(Ethylamino)phenol

The computed XLogP3 for 4-[(2,2-difluoroethyl)amino]phenol is 2.4, compared to a predicted XLogP3 of approximately 1.3 for the non-fluorinated analog 4-(ethylamino)phenol [1][2]. This near-unit logP increase indicates a roughly 10-fold higher lipophilicity for the difluoroethyl derivative, which directly impacts membrane permeability potential.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Acidity Enhancement: CF2H Proton vs. CH3 Proton in N-Alkyl Aminophenols

The 2,2-difluoroethyl group acts as a lipophilic hydrogen-bond donor due to the increased acidity of the CF2H proton relative to a typical alkyl CH proton [1]. While absolute pKa values for this specific compound are not published, the CF2H proton in analogous aniline systems exhibits a pKa shift of approximately -2 to -3 log units compared to the CH3 proton in an N-ethyl group, placing it in a range where hydrogen-bond donation to protein backbone carbonyls becomes energetically favorable without the full desolvation penalty of a classical hydroxyl donor.

Hydrogen Bonding Bioisostere Medicinal Chemistry

Metabolic Stability Advantage: N-CH2CF2H vs. N-CH2CH3 in Aminophenol Scaffolds

N-dealkylation is a major oxidative metabolic pathway for N-alkyl aminophenols. The replacement of the ethyl group with a 2,2-difluoroethyl group introduces fluorine atoms at the β-carbon, which are known to block cytochrome P450-mediated N-dealkylation at that position [1]. While no direct head-to-head microsomal stability data for 4-[(2,2-difluoroethyl)amino]phenol versus 4-(ethylamino)phenol was identified, class-level precedent demonstrates that CF2H substitution at metabolically labile positions can increase in vitro half-life by 2- to 5-fold in related aniline and phenol series [2].

Metabolic Stability Oxidative Metabolism Drug Discovery

Topological Polar Surface Area and Permeability: 4-[(2,2-Difluoroethyl)amino]phenol vs. 4-[(2,2,2-Trifluoroethyl)amino]phenol

The computed topological polar surface area (TPSA) for 4-[(2,2-difluoroethyl)amino]phenol is 32.3 Ų, identical to that of the non-fluorinated analog 4-aminophenol and the trifluoroethyl analog, as TPSA is largely insensitive to fluorine substitution on the alkyl chain [1]. However, the balanced XLogP3 of 2.4 for the difluoroethyl compound lies within the optimal CNS drug space (LogP 1.5–4.5, TPSA < 60 Ų) [2], whereas the trifluoroethyl analog (predicted XLogP3 ≈ 3.0) begins to approach the upper limit of desirable lipophilicity, increasing the risk of phospholipidosis and promiscuous binding.

Permeability CNS Drug Design Physicochemical Properties

Procurement-Driven Application Scenarios for 4-[(2,2-Difluoroethyl)amino]phenol (CAS 1309602-12-7)


Fragment-Based Drug Discovery for CNS Targets Requiring Balanced Lipophilicity and H-Bond Donation

The computed XLogP3 of 2.4 and TPSA of 32.3 Ų place 4-[(2,2-difluoroethyl)amino]phenol within the favorable CNS drug space [1]. Its CF2H group provides hydrogen-bond donor capacity without excessive polarity, making it suitable as a fragment hit for targets where a conventional phenol or aniline would suffer from poor permeability or high desolvation penalties [2]. Researchers should prioritize this building block over 4-(ethylamino)phenol in fragment library design when CNS penetration and target engagement via non-classical hydrogen bonds are desired.

Synthesis of Fluorinated Heteroarylether Bioisosteres via Transition Metal-Free Coupling

The phenol moiety of this compound can serve as a nucleophilic handle for direct incorporation into heteroarylether frameworks. Recent literature demonstrates the utility of phenols in transition metal-free coupling with gem-difluoroalkenes to generate β,β-difluorophenethyl arylethers [1]. The presence of an additional difluoroethylamino group on the phenol ring creates a dual-fluorinated intermediate, which is valuable for constructing compounds with two distinct fluorinated pharmacophoric elements. This differentiates 4-[(2,2-difluoroethyl)amino]phenol from simple 4-aminophenol in complex molecule synthesis.

Medicinal Chemistry Campaigns Targeting Amine Oxidative Metabolism

For lead series where N-dealkylation of an aminophenol core is a primary metabolic clearance route, the 2,2-difluoroethyl group offers a metabolically resistant alternative to the ethyl group, as fluorine substitution at the β-carbon is well-established to block CYP450-mediated oxidation at that position [1][2]. Procurement of this specific building block is recommended when in vitro metabolite identification studies on the non-fluorinated lead compound identify N-dealkylation as a major soft spot.

Bioconjugation Probe Design Leveraging the CF2H NMR and IR Spectroscopic Handle

The CF2H group exhibits a characteristic 1H (triplet of triplets) and 19F NMR signature, as well as a distinct C-F stretching frequency in IR spectroscopy, which can serve as a spectroscopic probe in bioconjugation and target engagement studies [1]. 4-[(2,2-Difluoroethyl)amino]phenol can be incorporated into larger biomolecular constructs, enabling 19F NMR-based conformational or binding assays, a capability absent in the non-fluorinated 4-(ethylamino)phenol.

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